molecular formula C10H20ClNO2 B8306336 Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride

Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride

Cat. No.: B8306336
M. Wt: 221.72 g/mol
InChI Key: NWZDJGDJGKCAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with a suitable alkyl halide, followed by esterification and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride include other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications in scientific research and industry .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13-3)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H

InChI Key

NWZDJGDJGKCAMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCNC1)C(=O)OC.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.823 g of 2-methyl-2-pyridin-3-yl-propionic acid methyl ester [476429-23-9] and 0.062 g of platinum(IV) oxide hydrate in 8 ml of methanol and 1.7 ml of 1.2M HCl in methanol at room temperature is hydrogenated for 5.5 hours. The catalyst is removed by filtration over Hyflo and the filtrate is concentrated by evaporation to provide the crude title compound as a brown oil which is used in the next step without further purification.
Quantity
0.823 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.062 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

0.115 g of methyl 2-methyl-2-pyridin-3-ylpropionate (CAS 476429-23-9) is dissolved in an autoclave in 5 ml of methanol. The solution is admixed with 0.35 ml of 1.2M HCl in methanol and 0.012 g of platinum(IV) oxide, and the reaction mixture is hydrogenated at 4 bar and 23° over 46 hours. The catalyst is filtered off through Hyflo and the filtrate is concentrated by evaporation to give the crude title compound which is used directly in the next step.
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.012 g
Type
solvent
Reaction Step Four

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